molecular formula C14H13ClN4O B2382198 N-[1-(2-chlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097896-30-3

N-[1-(2-chlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine

Cat. No.: B2382198
CAS No.: 2097896-30-3
M. Wt: 288.74
InChI Key: UDWOXAVQTPHZGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-chlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and environmental applications. This compound features a unique structure combining an azetidine ring with a pyrimidine moiety, making it a subject of interest in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes used in laboratory settings. These methods would focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-chlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized azetidine derivatives, while substitution reactions can produce a wide range of substituted azetidine and pyrimidine compounds .

Scientific Research Applications

N-[1-(2-chlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-chlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes . The pyrimidine moiety may also contribute to its biological activity by interacting with nucleic acids or proteins .

Comparison with Similar Compounds

Similar Compounds

    Azetidine Derivatives: Compounds like azetidine-2-one and azetidine-3-carboxylic acid share the azetidine ring structure.

    Pyrimidine Derivatives: Compounds such as 4-aminopyrimidine and 2-chloropyrimidine share the pyrimidine moiety.

Uniqueness

N-[1-(2-chlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine is unique due to its combination of the azetidine and pyrimidine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2-chlorophenyl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O/c15-12-4-2-1-3-11(12)14(20)19-7-10(8-19)18-13-5-6-16-9-17-13/h1-6,9-10H,7-8H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWOXAVQTPHZGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2Cl)NC3=NC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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